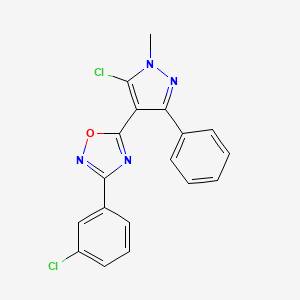
5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H12Cl2N4O and its molecular weight is 371.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is a derivative of oxadiazole and pyrazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H14Cl2N4O
- CAS Number : 477712-54-2
The structure consists of a pyrazole ring substituted with a chloro group and an oxadiazole moiety, which is known for its role in various biological activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyrazole scaffolds exhibit a range of biological activities, including:
-
Anticancer Activity :
- Several studies have demonstrated that derivatives with oxadiazole and pyrazole structures possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells .
- A notable study reported that related compounds exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity :
- Anti-inflammatory Properties :
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
- Induction of Apoptosis :
- Targeting Tyrosine Kinases :
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound:
Propriétés
IUPAC Name |
5-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O/c1-24-16(20)14(15(22-24)11-6-3-2-4-7-11)18-21-17(23-25-18)12-8-5-9-13(19)10-12/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSVYLJLUGUVDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














